4-(2-Morpholinoethoxy)phenylboronic acid

Vue d'ensemble

Description

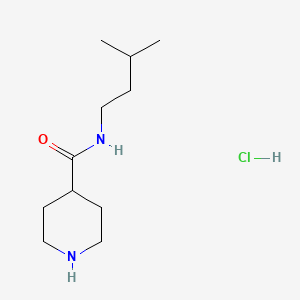

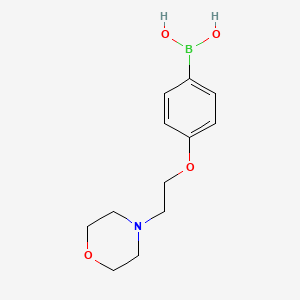

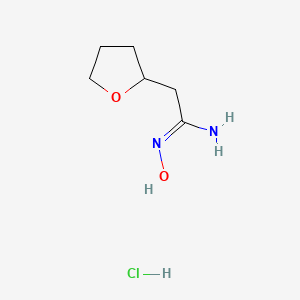

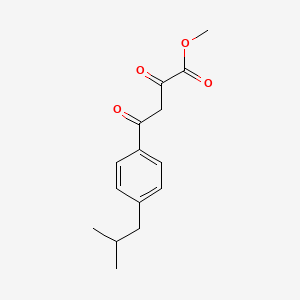

4-(2-Morpholinoethoxy)phenylboronic Acid is a research chemical used for the preparation of biologically and pharmacologically active molecules . It has a molecular formula of C12H18BNO3 .

Molecular Structure Analysis

The molecular structure of 4-(2-Morpholinoethoxy)phenylboronic acid consists of a phenylboronic acid group attached to a morpholinoethoxy group. The molecular weight is 251.09 g/mol . The compound has a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 .Physical And Chemical Properties Analysis

4-(2-Morpholinoethoxy)phenylboronic acid has a molecular weight of 251.09 g/mol . It has a topological polar surface area of 62.2 Ų and a complexity of 228 . The compound is solid at room temperature .Applications De Recherche Scientifique

Antimicrobial Activity

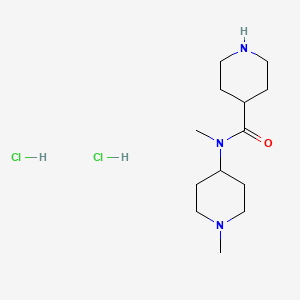

A study by Jayadevappa et al. (2012) synthesized a class of biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, which were tested for antimicrobial activity against various fungal and bacterial strains. Some compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).

Reaction with Morpholine

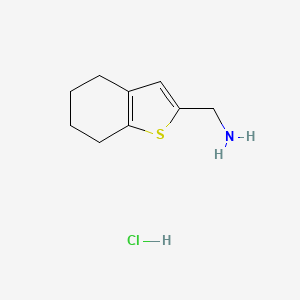

Sporzyński et al. (2005) reported that o-formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibiting a hydrogen-bonded dimer motif in the solid state (Sporzyński et al., 2005).

Anticancer Potential

Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, finding several representatives as highly active agents against cancer cells, with specific activity in inducing cell cycle arrest and apoptosis in A2780 ovarian cancer cells (Psurski et al., 2018).

Catalysis in Organic Synthesis

Levi et al. (2016) utilized phenylboronic acid derivatives, including those with morpholine substitution, to catalyze the hydrolytic dissolution of cellulose in water. This process efficiently hydrolyzed cellulose to form water-soluble oligosaccharides at near-neutral pH values (Levi et al., 2016).

Supramolecular Structure Insights

Adamczyk-Woźniak et al. (2011) investigated the synthesis of molecular receptors in an amination-reduction reaction involving (2-formylphenyl)boronic acid and morpholine. The study provided insights into the reactivity and solid-state structure of the resulting compounds, revealing a supramolecular layer structure directed by weak interactions (Adamczyk-Woźniak et al., 2011).

Antibiotic Activity Modulation

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multi-resistant strains. The compound showed potential in enhancing the efficacy of certain antibiotics against resistant bacteria (Oliveira et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUWZKVTDDDVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Morpholinoethoxy)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)

![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)